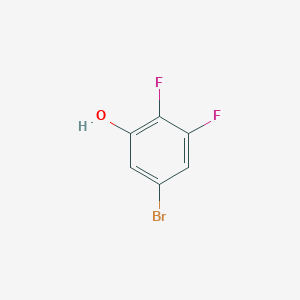

5-Bromo-2,3-difluorophenol

Overview

Description

Synthesis Analysis

The synthesis of halogenated phenolic compounds often involves strategic halogenation and functionalization steps. For example, the synthesis of pyridine derivatives, similar in the aspect of halogen substitution, has been demonstrated through carbon-carbon coupling reactions, showcasing the importance of halogen atoms in facilitating these synthetic routes (Ghiasuddin et al., 2018). Additionally, the bromination of cyclopentenones under varied conditions highlights the adaptability of bromination techniques in synthesizing bromo-substituted compounds, which could be analogous to the methods used for synthesizing 5-Bromo-2,3-difluorophenol (Shirinian et al., 2012).

Molecular Structure Analysis

The molecular structure of halogenated phenols is significantly influenced by the presence and position of halogen atoms, which affect the electron distribution and chemical reactivity of the molecule. X-ray crystallography studies, such as those on 3,5-difluorophenol, reveal how halogen atoms contribute to the molecular arrangement and interactions within crystals, offering insight into the structural characteristics of 5-Bromo-2,3-difluorophenol as well (Shibakami & Sekiya, 1994).

Chemical Reactions and Properties

The reactivity of halogenated phenols, including 5-Bromo-2,3-difluorophenol, is largely defined by the electrophilic nature of the halogen atoms and the nucleophilic character of the hydroxyl group. Studies on similar compounds have demonstrated various chemical reactions, such as substitutions and coupling reactions, that these molecules can undergo, influenced by their halogen substituents (Rizwan et al., 2021).

Scientific Research Applications

Synthesis and Applications in Organic Chemistry :

- Shirinian et al. (2012) discussed the bromination of 2,3-diarylcyclopent-2-en-1-ones, highlighting methods useful for the synthesis of bromo-substituted cyclopentenones and their analogues, significant in organic synthesis and preparation of various substances (Shirinian et al., 2012).

- Antonioletti et al. (1986) explored the photochemical synthesis of phenyl-2-thienyl derivatives, using bromo- and iodo-thiophenes, which is relevant for developing new compounds in organic chemistry (Antonioletti et al., 1986).

Spectroscopy and Optical Studies :

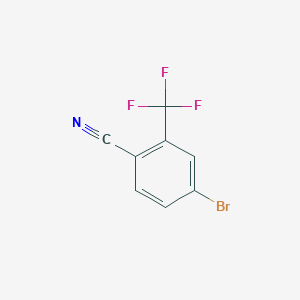

- Vural and Kara (2017) performed spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, using techniques like FT-IR and NMR, offering insights into the structural and electronic properties of such brominated compounds (Vural & Kara, 2017).

- Li et al. (2015) synthesized liquid crystals with 4-bromo-2,3-difluorophenol, examining their mesomorphic properties and potential applications in display technologies (Li et al., 2015).

Material Science and Polymer Research :

- Ohshimizu and Ueda (2008) detailed the synthesis of block copolythiophenes, demonstrating applications in material science, particularly in the development of polymers with specific properties (Ohshimizu & Ueda, 2008).

- Lamps and Catala (2011) investigated the effect of LiCl on the controlled polymerization of bromothiophene derivatives, contributing to the field of polymer chemistry (Lamps & Catala, 2011).

Safety And Hazards

This compound is considered harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name |

5-bromo-2,3-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHCQGXGAYRHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378357 | |

| Record name | 5-Bromo-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3-difluorophenol | |

CAS RN |

186590-26-1 | |

| Record name | 5-Bromo-2,3-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186590-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

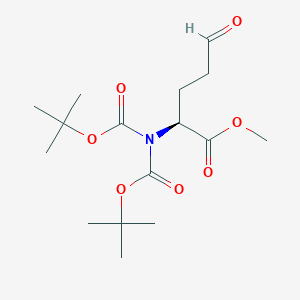

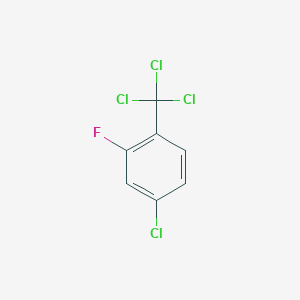

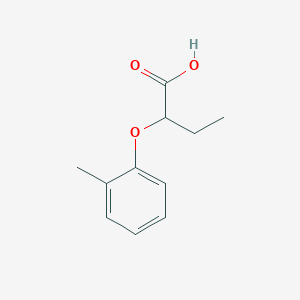

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)

![1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B62931.png)

![1-[(5-Methylisoxazol-3-yl)methyl]piperazine](/img/structure/B62935.png)